NASPM trihydrochloride NASPM trihydrochloride NASPM is a synthetic analog of Joro spider toxin that blocks GluR2-lacking, Ca2+-permeable AMPA receptors. The blocking effect of NASPM on these receptors is use and voltage-dependent. At -60 mV, NASPM can suppress current responses in kainate-induced type II neurons (which are typified by strong inward rectification and high permeability to Ca2+) with an IC50 value of 0.33 µM. However, at +40 mV, NASPM does not affect Ca2+-permeable AMPA receptors. NASPM has been shown to protect against ischemia-induced neuronal cell death by preventing influx of toxic levels of Ca2+ into injured neurons. This compound can be used to study the role of GluR2 subunits in calcium permeability of AMPA receptors.
Naspm 3Hcl(1-Naphthylacetyl spermine) is a potent and selective Ca2+ permeable AMPA receptor(Ca-perm AMPAR) blocker. IC50 value:Target: CP-AMPAR blockerNaspm is a selective blocker of Ca(2+)-permeable GluA2-lacking AMPA receptors, reduced MNNG-induced CA1 pyramidal cell death. intra-ACC injections of the CP-AMPAR channel antagonist, 1-naphthylacetyl spermine (NASPM) immediately following trace fear conditioning blocked 24 h fear memory retrieval. TNF-α+PDC caused considerable MN degeneration was blocked by the Ca-perm AMPAr selective blocker, 1-naphthyl acetylspermine (NASPM). Blockage of CP-AMPARs with Naspm (100μM) results in most cases in a significant reduction of the PPD magnitude, also reversing to paired-pulse facilitation in some cases.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0001607
InChI: InChI=1S/C22H34N4O.3ClH/c23-12-6-15-24-13-3-4-14-25-16-7-17-26-22(27)18-20-10-5-9-19-8-1-2-11-21(19)20;;;/h1-2,5,8-11,24-25H,3-4,6-7,12-18,23H2,(H,26,27);3*1H
SMILES: C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCCNCCCCNCCCN.Cl.Cl.Cl
Molecular Formula: C22H37Cl3N4O
Molecular Weight: 479.9 g/mol

NASPM trihydrochloride

CAS No.:

Cat. No.: VC0001607

Molecular Formula: C22H37Cl3N4O

Molecular Weight: 479.9 g/mol

* For research use only. Not for human or veterinary use.

NASPM trihydrochloride -

Molecular Formula C22H37Cl3N4O
Molecular Weight 479.9 g/mol
IUPAC Name N-[3-[4-(3-aminopropylamino)butylamino]propyl]-2-naphthalen-1-ylacetamide;trihydrochloride
Standard InChI InChI=1S/C22H34N4O.3ClH/c23-12-6-15-24-13-3-4-14-25-16-7-17-26-22(27)18-20-10-5-9-19-8-1-2-11-21(19)20;;;/h1-2,5,8-11,24-25H,3-4,6-7,12-18,23H2,(H,26,27);3*1H
Standard InChI Key JNEOJAUJWOPWJS-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCCNCCCCNCCCN.Cl.Cl.Cl
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCCNCCCCNCCCN.Cl.Cl.Cl
Appearance Assay:≥95%A crystalline solid

Chemical and Structural Properties

NASPM trihydrochloride (C₂₂H₃₇Cl₃N₄O) is a polyamine derivative synthesized through acetylation of spermine with 1-naphthylacetyl chloride. Its structure includes a naphthalene moiety linked to a spermine backbone, facilitating interactions with the pore region of Ca²⁺-permeable AMPA receptors . The compound’s trihydrochloride form enhances solubility in aqueous solutions (50 mg/mL in water), though sonication is recommended for optimal dissolution .

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC₂₂H₃₇Cl₃N₄O
Molecular Weight479.91 g/mol
CAS Number1049731-36-3
Purity≥95% (HPLC)
Solubility100 mM in water, 13.34 mM in DMSO
Storage Conditions+4°C (desiccated)

The compound’s selectivity arises from its ability to bind to GluA2-lacking AMPA receptors, which exhibit higher Ca²⁺ permeability compared to GluA2-containing receptors . This interaction is use- and voltage-dependent, with maximal inhibition observed at negative membrane potentials .

Pharmacological Mechanism and Selectivity

NASPM trihydrochloride acts as a non-competitive antagonist, blocking the ion channel of Ca²⁺-permeable AMPA receptors without affecting GluA2-containing subtypes . Studies in rat hippocampal neurons demonstrate an IC₅₀ of 0.33 µM for kainate-induced currents at -60 mV, with a Hill coefficient of 0.94, indicating cooperative binding . The blockade is reversible upon washout but requires prolonged exposure for steady-state inhibition .

Key Findings:

  • Subunit Specificity: NASPM suppresses currents in neurons expressing GluA1/GluA3 receptors (type II neurons) but has no effect on GluA2-containing receptors (type I neurons) .

  • Voltage Dependence: Inhibition is alleviated at positive potentials (>+40 mV), suggesting a trapping mechanism within the channel pore .

  • Neuroprotection: Prevents global ischemia-induced cell death in hippocampal neurons by reducing excitotoxic Ca²⁺ influx .

Biological Effects and Functional Applications

Synaptic Plasticity and Fear Extinction

NASPM trihydrochloride reduces excitatory postsynaptic currents (EPSCs) in infralimbic cortical neurons, a mechanism linked to fear extinction. Park et al. (2014) showed that NASPM infusion into the lateral amygdala decreases GluA1 phosphorylation and AMPA receptor trafficking, impairing fear memory renewal . Similarly, Sepulveda-Orengo et al. (2013) reported that NASPM blocks mGluR5-dependent intrinsic plasticity in infralimbic neurons, highlighting its role in metaplasticity .

Epilepsy and Ischemic Injury

In guinea pig cerebellar Purkinje cells, NASPM suppresses epileptic discharges mediated by non-NMDA receptors . Post-ischemic hippocampal neurons exhibit abnormal EPSCs mediated by Ca²⁺-permeable AMPA receptors, which NASPM selectively inhibits . Alomone Labs demonstrated a 52.7% reduction in AMPA-induced Ca²⁺ transients in olfactory bulb astrocytes at 25 µM .

Table 2: In Vitro and In Vivo Effects

Model SystemEffect of NASPM TrihydrochlorideConcentrationSource
Rat hippocampal neuronsBlocks ischemia-induced EPSCs10–50 µM
Xenopus oocytes (GluA1)Reversible inhibition of glutamate currents0.2–5 µM
Mouse olfactory bulbReduces AMPA-induced Ca²⁺ transients25 µM
Guinea pig Purkinje cellsSuppresses epileptic discharges10–20 µM

Research Applications and Technical Considerations

Electrophysiology

NASPM is widely used in patch-clamp studies to isolate GluA2-lacking AMPA receptor contributions. For example, Droste et al. (2017) employed 25 µM NASPM to differentiate Ca²⁺-permeable AMPA currents in astrocytes .

Neuroprotection Studies

Global ischemia models utilize NASPM (10–50 µM) to mitigate neuronal death by blocking excessive Ca²⁺ influx . R&D Systems reported enhanced survival of hippocampal neurons when treated post-ischemia .

Recent Advances and Future Directions

Recent studies (2024–2025) emphasize NASPM’s potential in treating neuropsychiatric disorders. Bio-Techne’s December 2024 report highlights its efficacy in blocking aberrant AMPA receptor activity in traumatic brain injury models . Alomone Labs’ May 2024 data further validates its use in optogenetics-coupled epilepsy research .

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